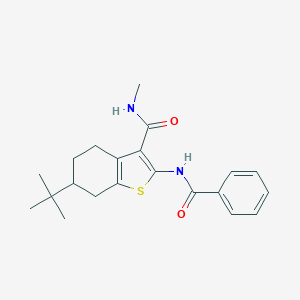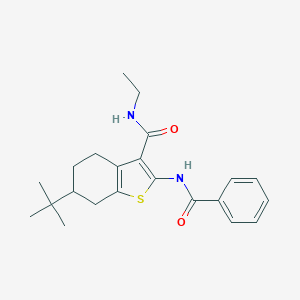![molecular formula C20H19N3O4 B289508 ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. The compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Mecanismo De Acción
The mechanism of action of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been reported to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial agents. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors can limit its use in certain applications, such as in vivo studies.
Direcciones Futuras
There are several future directions for research on ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the compound's properties as a potential inhibitor of specific enzymes and receptors could be further explored for drug discovery purposes.
Métodos De Síntesis
The synthesis of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate involves the condensation of 4-methoxybenzaldehyde and imidazole-4-carboxaldehyde in the presence of ethyl 2-aminobenzoate. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The resulting compound is then purified using column chromatography to obtain the final product.
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-19(25)15-6-4-5-7-16(15)21-20-22-17(18(24)23-20)12-13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3,(H2,21,22,23,24)/b17-12- |
Clave InChI |
ZEMZGTIVYSGTEL-ATVHPVEESA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/N2 |
SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)

![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)